molecular formula C14H10F3NO3 B8150799 2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide

2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150799
M. Wt: 297.23 g/mol
InChI Key: SJTUFTIPDBIBMW-UHFFFAOYSA-N
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Description

2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide is a biphenyl carboxamide derivative characterized by a hydroxy group at the 2-position and a trifluoromethoxy (-OCF₃) substituent at the 4'-position of the biphenyl scaffold.

Properties

IUPAC Name

3-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-4-1-8(2-5-10)11-6-3-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTUFTIPDBIBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

StepComponentsCatalyst/SolventTemperature/TimeYield
14-Bromo-2-nitrobenzoate + 4-(trifluoromethoxy)phenylboronic acidPd(PPh₃)₄, NaHCO₃, Toluene/Ethanol/H₂OReflux, 4.5 hours75%

Mechanistic Insights : The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. The nitro group remains intact, enabling subsequent reduction.

Functional Group Transformations

Nitro Reduction to Amine

The nitro group at the 2-position is reduced to an amine using iron/HCl, a cost-effective alternative to catalytic hydrogenation.

StepReagentsConditionsYield
2Fe, HCl, EthanolReflux, 2 hours85%

Side Reactions : Over-reduction or dehalogenation is mitigated by controlling HCl concentration and reaction time.

Diazotization and Hydrolysis to Phenol

The amine is converted to a diazonium salt, which undergoes hydrolysis to yield the hydroxy group.

StepReagentsConditionsYield
3NaNO₂, H₂SO₄, H₂O0–5°C (diazotization), 110°C (hydrolysis)65%

Critical Parameters : Low-temperature diazotization prevents premature decomposition, while boiling sulfuric acid ensures complete hydrolysis.

Carboxamide Installation

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic conditions.

StepReagentsConditionsYield
4NaOH, MeOH/H₂ORoom temperature, 12 hours92%

Amidation via Activation

The carboxylic acid is activated using HATU and coupled with ammonia.

StepReagentsConditionsYield
5HATU, NH₃, DMFRoom temperature, 6 hours88%

Purity Considerations : Recrystallization from ethanol/water mixtures enhances purity to >99%, as validated by HPLC.

Alternative Synthetic Routes and Comparative Analysis

Trifluoromethoxy Group Introduction

Patent CN115286568A describes cyclization strategies for trifluoromethylpyridines, but these are less applicable to biphenyl systems. Instead, the trifluoromethoxy group is best introduced via:

  • Chlorination/Fluoridation : Anisole derivatives are chlorinated and treated with anhydrous HF at 80°C under pressure (30–35 kg/cm²).

  • Direct Use of Trifluoromethoxy Boronic Acids : Commercially available or synthesized via Miyaura borylation.

Hydroxy Group Alternatives

  • Mitsunobu Reaction : Requires alcohol precursors, which are synthetically inaccessible in this case.

  • Directed Ortho-Metalation : Limited by compatibility with the trifluoromethoxy group.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Pd Recovery : Precipitation of Pd black and filtration reduce catalyst costs.

  • Solvent Reuse : Toluene/ethanol mixtures are distilled and recycled, minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Substituent Variations:

  • Trifluoromethoxy vs. Methyl/Methoxy Groups: The 4'-trifluoromethoxy group in the target compound contrasts with 4'-methyl (e.g., 4'-Methyl-[1,1'-biphenyl]-2-carboxamide ) or 4'-methoxy (e.g., 4'-Methoxy-N-(4-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide ) substituents.
  • Hydroxy Group vs. Halogen/Amine Substituents : The 2-hydroxy group differentiates the target compound from analogues like 2'-fluoro-3'-methoxy derivatives (e.g., 19a ) or N-cyclohexyl carboxamides (e.g., Compound 3 ). The hydroxy group may improve solubility and facilitate hydrogen bonding, as seen in 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid , whereas halogen substituents (e.g., 2'-F in 19a) prioritize steric and electronic effects over polarity .

Table 1: Structural and Functional Comparison of Biphenyl Carboxamides

Compound Name Substituents Molecular Weight Biological Activity Reference
Target Compound 2-OH, 4'-OCF₃ 351.28* Potential enzyme inhibitor
N-Cyclohexyl-[1,1'-biphenyl]-4-carboxamide N-Cyclohexyl 265.34 TRP channel antagonist
19a 2'-F, 3'-OCH₃, N-(3-OCH₃Ph)-N-CH₃ 366.39 Not specified (synthetic focus)
4'-Methyl-[1,1'-biphenyl]-2-carboxamide 4'-CH₃ 211.26 Synthetic intermediate
CYP51 Inhibitor 4'-OCF₃, 2S-hydroxy-triazole 576.47 Antifungal (Lanosterol demethylase)

*Calculated for C₁₄H₁₀F₃NO₃.

Physicochemical Properties

  • Solubility and Lipophilicity : The 2-hydroxy group increases polarity compared to methyl/methoxy analogues (e.g., logP = 3.46 for 4'-methyl vs. estimated logP ~2.5 for the target compound). However, the trifluoromethoxy group counterbalances this by adding hydrophobicity.
  • Stability : Trifluoromethoxy’s electron-withdrawing effect may reduce oxidative metabolism, extending half-life relative to methoxy groups .

Table 2: Physicochemical Properties of Selected Compounds

Compound logP Melting Point (°C) Solubility (Predicted)
Target Compound ~2.5 Not reported Moderate (polar solvents)
19a 3.1* 125–127 Low (organic solvents)
4'-Methyl 3.46 Not reported Low

*Estimated from molecular structure.

Q & A

Q. Basic

  • FTIR : Identifies hydroxyl (-OH, ~3300 cm⁻¹), carboxamide (C=O, ~1680 cm⁻¹), and trifluoromethoxy (C-F, ~1200 cm⁻¹) groups.
  • NMR : ¹H/¹³C NMR resolves biphenyl ring protons and substituent environments (e.g., trifluoromethoxy at δ 110–120 ppm for ¹⁹F coupling).
  • HPLC : Retention time and peak purity (≥98%) validate final product quality .

How can density functional theory (DFT) optimize reaction pathways for this compound?

Advanced
DFT predicts transition states and intermediates, reducing trial-and-error synthesis. For example:

  • Calculate activation energies for trifluoromethoxy group introduction to identify optimal catalysts.
  • Simulate steric effects of biphenyl substituents to avoid side reactions.
  • Validate computational results with experimental FTIR and NMR data for iterative refinement .

How to resolve contradictions in reported reaction yields across studies?

Advanced
Apply design of experiments (DoE) to isolate variables (e.g., temperature, solvent polarity). For example:

  • Use a central composite design to model yield dependence on catalyst loading and reaction time.
  • Statistically analyze outliers via ANOVA to identify confounding factors (e.g., moisture sensitivity) .

What reactor design considerations improve scalability for large-scale synthesis?

Q. Advanced

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic trifluoromethoxy coupling steps.
  • Membrane separation : Purify intermediates in situ to minimize batch contamination.
  • Process simulation : Use Aspen Plus® to optimize solvent recovery and energy efficiency .

How to integrate computational reaction prediction into experimental workflows?

Q. Advanced

  • Combine quantum chemical calculations (e.g., Gaussian) with machine learning (ML) to prioritize high-yield pathways.
  • Validate predictions using high-throughput screening (HTS) in microreactors.
  • Feed experimental data back into models for adaptive learning, as practiced by ICReDD .

What purification techniques are effective for biphenyl carboxamide derivatives?

Q. Basic

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients to separate regioisomers.
  • Recrystallization : Employ ethanol/water mixtures for final product polishing.
  • Standard reference materials : Compare retention times with hydroxybiphenyl analogs (e.g., 4-phenylphenol) for consistency .

What advanced applications exist for this compound as a biochemical probe?

Q. Advanced

  • Enzyme inhibition : Screen against kinase or protease targets using fluorescence polarization assays.
  • Structural analogs : Modify the trifluoromethoxy group to study SAR (structure-activity relationships) for drug discovery.
  • Crystallography : Co-crystallize with proteins to map binding pockets .

How to identify pharmacological targets using omics data and molecular docking?

Q. Advanced

  • Proteomics : Perform affinity purification mass spectrometry (AP-MS) to isolate interacting proteins.
  • Docking simulations : Use AutoDock Vina® to predict binding affinity with receptors (e.g., GPCRs).
  • Transcriptomics : Corrogate gene expression changes in treated cell lines to infer mechanism .

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